molecular formula C6H12BNO3 B108872 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane CAS No. 283-56-7

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

Cat. No.: B108872
CAS No.: 283-56-7
M. Wt: 156.98 g/mol
InChI Key: NKPKVNRBHXOADG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane typically involves the reaction of boric acid with triethanolamine . The reaction proceeds under controlled conditions to form the cyclic ester. The general reaction can be represented as follows: [ \text{Boric acid} + \text{Triethanolamine} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves precise control of temperature, pH, and reaction time to achieve the desired outcome .

Chemical Reactions Analysis

Types of Reactions

2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced boron-nitrogen compounds.

    Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boron-oxygen compounds, while reduction can produce boron-hydrogen compounds .

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific arrangement of boron, nitrogen, and oxygen atoms, which imparts distinct chemical and physical properties. Its ability to form stable complexes with various nucleophiles makes it valuable in both research and industrial applications .

Properties

IUPAC Name

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKPKVNRBHXOADG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B12OCCN(CCO1)CCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8065874
Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Molecular Weight

156.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283-56-7, 15277-97-1
Record name Triethanolamine borate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283-56-7
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Record name Triethanolamine borate
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Record name Boric acid, cyclic nitrilotriethylene ester
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Record name Boratrane
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)-
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Record name 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane
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Record name BORATRANE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 2
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 3
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 4
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 5
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane
Reactant of Route 6
2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane

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